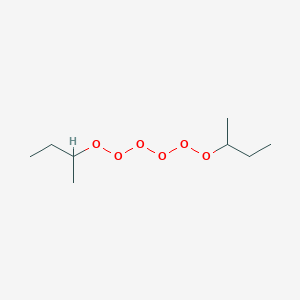
Phenylalanine sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylalanine sodium is a non-essential amino acid that is commonly found in protein-rich foods. It is an important building block for proteins and plays a crucial role in various metabolic processes in the body. Phenylalanine sodium is also used in the synthesis of other important molecules such as tyrosine, dopamine, and adrenaline.
Mécanisme D'action
Phenylalanine sodium acts as a precursor for the synthesis of various important molecules such as tyrosine, dopamine, and adrenaline. These molecules play important roles in regulating mood, energy levels, and metabolism. Phenylalanine sodium has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
Phenylalanine sodium has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine in the brain, which may help to improve mood and cognitive function. Phenylalanine sodium has also been shown to increase muscle protein synthesis, which may help to promote muscle growth and recovery after exercise.
Avantages Et Limitations Des Expériences En Laboratoire
Phenylalanine sodium is widely used in laboratory experiments due to its availability and low cost. It is also a non-toxic compound, which makes it safe to handle. However, one limitation of using phenylalanine sodium in lab experiments is its limited solubility in water, which may affect its bioavailability and absorption.
Orientations Futures
There are several future directions for research on phenylalanine sodium. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Another area of interest is its potential role in weight loss and muscle building. Additionally, further research is needed to investigate the safety and efficacy of phenylalanine sodium in humans.
Méthodes De Synthèse
Phenylalanine sodium can be synthesized through several methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of enzymes such as phenylalanine ammonia-lyase or phenylalanine dehydrogenase to catalyze the conversion of phenylpyruvic acid to phenylalanine. Chemical synthesis involves the reaction of benzyl chloride with sodium cyanide to form benzyl cyanide, which is then hydrolyzed to form phenylalanine.
Applications De Recherche Scientifique
Phenylalanine sodium has been extensively studied for its potential health benefits. It has been shown to have antioxidant properties and may help to reduce inflammation in the body. Phenylalanine sodium has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, it has been studied for its potential role in weight loss and muscle building.
Propriétés
Numéro CAS |
16480-57-2 |
|---|---|
Formule moléculaire |
C9H10NNaO2 |
Poids moléculaire |
187.17 g/mol |
Nom IUPAC |
sodium;(2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C9H11NO2.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);/q;+1/p-1/t8-;/m0./s1 |
Clé InChI |
ZRVUAXXSASAVFG-QRPNPIFTSA-M |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N.[Na+] |
SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])N.[Na+] |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)[O-])N.[Na+] |
Autres numéros CAS |
16480-57-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



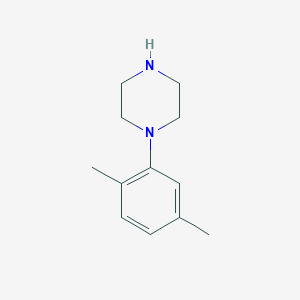
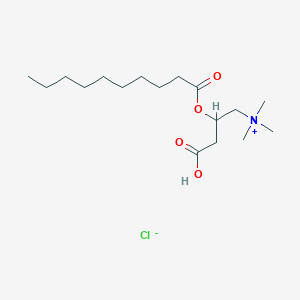
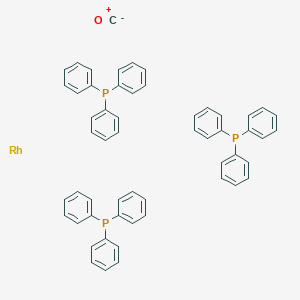
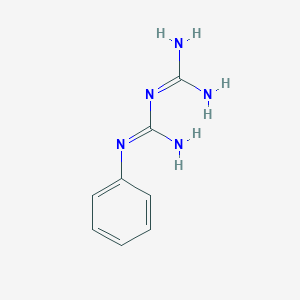
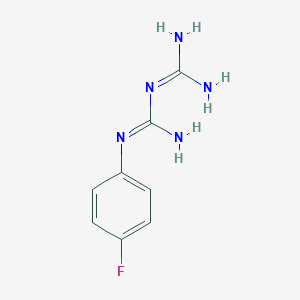
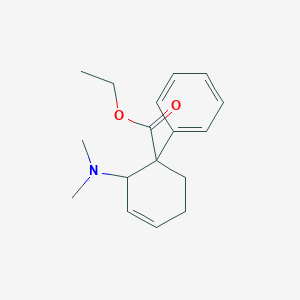
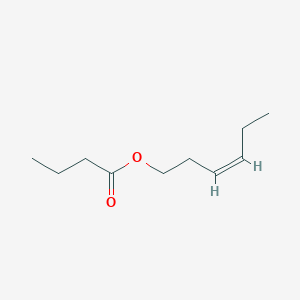
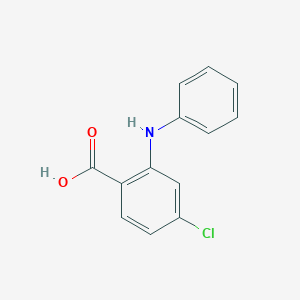
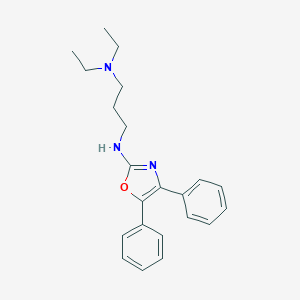
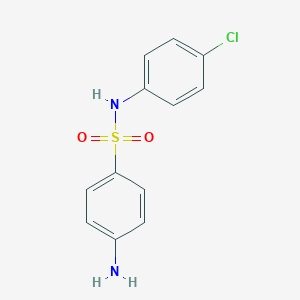
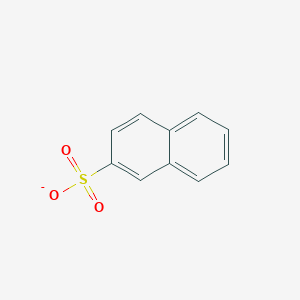
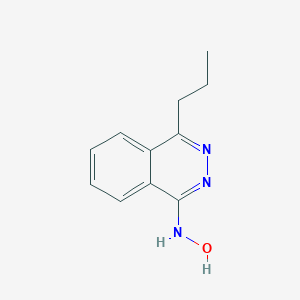
![Benzoxazolium, 2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulfopropyl)-2H-benzimidazol-2-ylidene]-1-propenyl]-3-ethyl-, inner salt](/img/structure/B94790.png)
